molecular formula C7H9NO4 B12615170 3-(Ethoxymethyl)-2H-1,3-oxazine-2,6(3H)-dione CAS No. 916226-94-3

3-(Ethoxymethyl)-2H-1,3-oxazine-2,6(3H)-dione

Cat. No.: B12615170
CAS No.: 916226-94-3
M. Wt: 171.15 g/mol
InChI Key: SNVRREGVDTXHPM-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-2H-1,3-oxazine-2,6(3H)-dione is a heterocyclic compound that contains an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)-2H-1,3-oxazine-2,6(3H)-dione typically involves the reaction of ethyl chloroacetate with urea under basic conditions to form the oxazine ring. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethyl)-2H-1,3-oxazine-2,6(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Ethoxymethyl)-2H-1,3-oxazine-2,6(3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)-2H-1,3-oxazine-2,6(3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxymethyl)-2H-1,3-oxazine-2,6(3H)-dione
  • 3-(Propoxymethyl)-2H-1,3-oxazine-2,6(3H)-dione
  • 3-(Butoxymethyl)-2H-1,3-oxazine-2,6(3H)-dione

Uniqueness

3-(Ethoxymethyl)-2H-1,3-oxazine-2,6(3H)-dione is unique due to its specific ethoxymethyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

916226-94-3

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

3-(ethoxymethyl)-1,3-oxazine-2,6-dione

InChI

InChI=1S/C7H9NO4/c1-2-11-5-8-4-3-6(9)12-7(8)10/h3-4H,2,5H2,1H3

InChI Key

SNVRREGVDTXHPM-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C=CC(=O)OC1=O

Origin of Product

United States

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